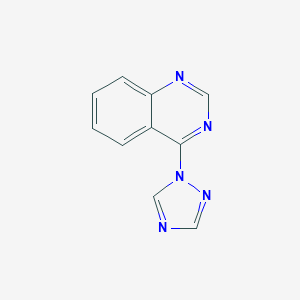
4-(1H-1,2,4-triazol-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,4-triazol-1-yl)quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazolines, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)quinazoline is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of enzymes, modulation of gene expression, and interaction with specific receptors.
Biochemical and Physiological Effects
Studies have shown that 4-(1H-1,2,4-triazol-1-yl)quinazoline has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 4-(1H-1,2,4-triazol-1-yl)quinazoline in lab experiments is its high potency and selectivity. This allows for more accurate and reliable results. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are numerous future directions for the study of 4-(1H-1,2,4-triazol-1-yl)quinazoline. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Conclusion
In conclusion, 4-(1H-1,2,4-triazol-1-yl)quinazoline is a compound with significant potential in various scientific research applications. Its diverse biological activities and high potency make it an attractive target for further investigation. With continued research, this compound may hold the key to developing new therapeutic agents for various diseases.
合成方法
The synthesis of 4-(1H-1,2,4-triazol-1-yl)quinazoline can be achieved through different methods. One of the most common methods involves the reaction of 2-aminobenzonitrile with triazole under specific reaction conditions. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
科学研究应用
4-(1H-1,2,4-triazol-1-yl)quinazoline has shown promising results in various scientific research applications. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antimicrobial agent.
属性
产品名称 |
4-(1H-1,2,4-triazol-1-yl)quinazoline |
|---|---|
分子式 |
C10H7N5 |
分子量 |
197.2 g/mol |
IUPAC 名称 |
4-(1,2,4-triazol-1-yl)quinazoline |
InChI |
InChI=1S/C10H7N5/c1-2-4-9-8(3-1)10(13-6-12-9)15-7-11-5-14-15/h1-7H |
InChI 键 |
WKMFZAWGMRRDCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N3C=NC=N3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)
![(6Z)-2,4-dichloro-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307233.png)
![(6Z)-6-[[(2Z)-2-[4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307235.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307236.png)
![(4Z)-3-hydroxy-4-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307237.png)
![3-Phenylacrylaldehyde {4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B307239.png)
![3-Phenylacrylaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307240.png)
![4-{2-[3-Phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]carbohydrazonoyl}benzonitrile](/img/structure/B307241.png)
![9-Anthracenecarbaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307242.png)
![(6Z)-6-[[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B307243.png)
![Ethyl 4-((3-((4-(ethoxycarbonyl)phenyl)imino)[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)amino)benzoate](/img/structure/B307245.png)
![ethyl N'-benzylidene-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazonothiocarbamate](/img/structure/B307247.png)
![benzyl N'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307250.png)
![(1Z)-2-benzyl-1-[(4E,5Z)-4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-thiazolidin-2-ylidene]-3-phenyl-isothiourea](/img/structure/B307251.png)